Pentyl isobutyrate

Volatility Formulation Stability Thermal Processing

Pentyl isobutyrate (CAS 2445-72-9) offers a strategic advantage over isoamyl isobutyrate due to its higher boiling point (176.5°C) and density (0.874 g/cm³). This linear ester provides enhanced thermal stability for baked goods and pasteurized beverages, ensuring authentic apple-pear flavor retention. Its consistent density ensures precise automated dosing, reducing batch variation.

Molecular Formula C9H18O2
Molecular Weight 158.24 g/mol
CAS No. 2445-72-9
Cat. No. B1581550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentyl isobutyrate
CAS2445-72-9
Molecular FormulaC9H18O2
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCCCCCOC(=O)C(C)C
InChIInChI=1S/C9H18O2/c1-4-5-6-7-11-9(10)8(2)3/h8H,4-7H2,1-3H3
InChIKeyUYGGIIOLYXRSQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pentyl Isobutyrate (CAS 2445-72-9) for Procurement: A Carboxylic Acid Ester for Flavor and Fragrance Applications


Pentyl isobutyrate (CAS 2445-72-9), also known as amyl isobutyrate, is a carboxylic acid ester with the molecular formula C9H18O2 and a molecular weight of 158.24 g/mol [1]. It is a synthetic compound belonging to the class of isobutyrate esters [2]. This colorless liquid is characterized by a fruity odor, commonly described as reminiscent of apples and pears, and is widely utilized as a flavoring agent in food and beverages as well as a fragrance component in cosmetics and personal care products [3].

Why Pentyl Isobutyrate Cannot Be Generically Substituted with Other Isobutyrate Esters in Your Formulation


Substituting pentyl isobutyrate with a structurally similar analog like isoamyl isobutyrate (CAS 2050-01-3) without reformulation is not scientifically sound due to quantifiable differences in physicochemical properties that directly impact volatile release, sensory perception, and formulation stability. The linear versus branched alkyl chain results in distinct volatility profiles, as evidenced by a higher boiling point (176.5 °C vs. 169-171 °C) and higher density (0.874 g/cm³ vs. 0.856 g/cm³) for pentyl isobutyrate . These physical divergences translate to altered behavior in product matrices, headspace concentration, and overall olfactory performance, precluding a simple one-to-one substitution without rigorous reformulation and stability testing.

Quantitative Differentiation Evidence for Pentyl Isobutyrate Against Primary Analog Isoamyl Isobutyrate


Higher Boiling Point and Reduced Volatility Compared to Isoamyl Isobutyrate

Pentyl isobutyrate exhibits a significantly higher boiling point of 176.5 °C at 760 mmHg, compared to 169-171 °C for isoamyl isobutyrate (CAS 2050-01-3), the branched-chain analog . This 5.5-7.5 °C difference reflects its lower vapor pressure and higher enthalpy of vaporization (41.3 kJ/mol), translating to reduced volatility under ambient conditions .

Volatility Formulation Stability Thermal Processing

Higher Liquid Density Enabling Precise Gravimetric Formulation

Pentyl isobutyrate has a measured density of 0.874 g/cm³ at 25 °C, which is notably higher than the 0.856 g/mL density reported for its branched-chain analog, isoamyl isobutyrate . This 2.1% difference in mass per unit volume is statistically and practically significant for volumetric to gravimetric conversions in large-scale manufacturing.

Formulation Accuracy Density Measurement Quality Control

Distinct Olfactory Profile Supporting Specific Fruit Note Formulations

While both are fruity esters, pentyl isobutyrate is characterized by a clean, sweet apple-pear-buttery aroma, whereas isoamyl isobutyrate exhibits a more complex profile with green, grape, cherry, and cocoa nuances . This qualitative differentiation is supported by their distinct FEMA GRAS numbers (2059 for pentyl isobutyrate vs. 3507 for isoamyl isobutyrate) [1][2].

Flavor Chemistry Sensory Analysis Fragrance Development

Strategic Application Scenarios for Pentyl Isobutyrate Procurement


Formulation of Apple and Pear Flavorings for Food and Beverages

Given its clean apple-pear-buttery odor profile , pentyl isobutyrate is the compound of choice for creating authentic apple and pear flavor bases. Its higher boiling point (176.5 °C) relative to isoamyl isobutyrate provides enhanced stability during thermal processing, such as in baked goods or pasteurized beverages , ensuring the desired flavor character is maintained from production to consumption.

Development of Long-Lasting Fine Fragrances and Personal Care Products

For perfumers seeking a fruity top-to-middle note with improved substantivity, the reduced volatility of pentyl isobutyrate (indicated by its higher boiling point of 176.5 °C) compared to the more volatile isoamyl analog (169-171 °C) makes it a strategically advantageous ingredient . Its density (0.874 g/cm³) further ensures consistent dosing in automated fragrance compounding systems, minimizing batch-to-batch variation .

Aroma Research and GC-MS Analytical Standards

Pentyl isobutyrate serves as a valuable analytical standard for identifying volatile compounds in complex matrices like fruits and fermented beverages. Its well-defined physicochemical properties, including boiling point, density, and retention index, are critical for accurate compound identification and quantification via gas chromatography [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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